Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate

Description

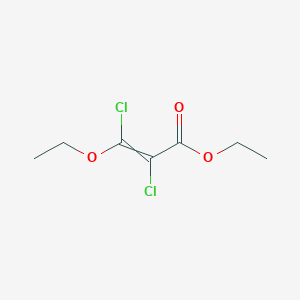

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate is a halogenated α,β-unsaturated ester characterized by a propenoate backbone substituted with two chlorine atoms at positions 2 and 3 and an ethoxy group at position 2. This compound belongs to a class of reactive intermediates often utilized in organic synthesis, particularly in cycloaddition reactions or as electrophilic partners in Michael additions. Its structural uniqueness arises from the juxtaposition of electron-withdrawing chlorine atoms and the ethoxy group, which modulates both steric and electronic properties.

Properties

CAS No. |

114430-37-4 |

|---|---|

Molecular Formula |

C7H10Cl2O3 |

Molecular Weight |

213.06 g/mol |

IUPAC Name |

ethyl 2,3-dichloro-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H10Cl2O3/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 |

InChI Key |

VKKPTRFSGUANEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C(C(=O)OCC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate can be synthesized through the reaction of ethyl acrylate with chlorine and ethanol under controlled conditions. The reaction typically involves the addition of chlorine to the double bond of ethyl acrylate, followed by the substitution of one of the chlorine atoms with an ethoxy group. The reaction conditions include maintaining a low temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and subsequent ethoxylation processes. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Electrophiles: Hydrogen halides, halogens, and other electrophiles are used in addition reactions.

Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products Formed

Substitution Products: New compounds with substituted nucleophiles.

Addition Products: Compounds with added electrophiles.

Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloro-3-ethoxyprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The compound’s double bond and ester group are key sites for chemical interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Critical Analysis :

- Functional Group Variation: Unlike the target compound, all analogs in the table feature a keto group (C=O) instead of an α,β-unsaturated ester moiety. This difference significantly alters reactivity; the enoate group in this compound enhances electrophilicity, making it more reactive in conjugate additions compared to the keto-ester analogs .

- Substituent Positioning: The dichloro and ethoxy groups in the target compound are directly attached to the propenoate backbone, whereas analogs like 172168-01-3 and 53090-43-0 have dichlorophenyl rings linked via a carbonyl group. This distinction impacts solubility and steric hindrance, with the phenyl-containing analogs likely exhibiting higher lipophilicity.

- Synthetic Utility: The α,β-unsaturated system in the target compound is advantageous for Diels-Alder reactions or as a dienophile, whereas keto-esters (e.g., 19112-35-7) are typically employed in Claisen condensations or as acylating agents .

Comparison with Ethyl Acetate Extract Compounds ()

While , and 5 describe compounds isolated from ethyl acetate extracts (e.g., terpenoids, flavonoids), these lack structural overlap with this compound. For instance:

- : Compounds 2–6 include non-ester structures (e.g., alkaloids or terpenes) extracted from hexane or ethyl acetate.

- : Table 3 lists compounds from Dicranoloma reflexum ethyl acetate extracts, predominantly phenolics and fatty acids.

- : SFEA subfractions contain flavonoids and glycosides, which are pharmacologically active but structurally distinct from halogenated esters.

Thus, these compounds differ in both backbone and functional groups, emphasizing the uniqueness of this compound within synthetic chemistry contexts.

Methodological Considerations for Structural Analysis

- X-ray Crystallography : Programs like SHELXL () and ORTEP-III () are widely used for refining crystal structures, particularly for resolving halogen bonding patterns in derivatives .

- Spectroscopic Techniques : NMR and MS data (absent in the evidence) would typically clarify substituent positioning and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.